

Spectroscopic Profile of Ethyl 4-Chloro-3-hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-chloro-3-hydroxybutanoate*

Cat. No.: *B076548*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 4-chloro-3-hydroxybutanoate**, a key chiral intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and chemical synthesis, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ethyl (S)-4-chloro-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.31	p	6.3	H-3
4.18	q	7.1	-OCH ₂ CH ₃
3.65	dd	11.4, 4.9	H-4a
3.58	dd	11.4, 6.7	H-4b
2.61	dd	16.5, 5.0	H-2a
2.54	dd	16.5, 7.6	H-2b
1.28	t	7.1	-OCH ₂ CH ₃

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
171.5	C-1 (C=O)
68.7	C-3
61.2	-OCH ₂ CH ₃
49.6	C-4
40.8	C-2
14.1	-OCH ₂ CH ₃

Solvent: CDCl₃. Spectrometer frequency: 101 MHz.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3440	O-H stretch (hydroxyl group)
2983, 2939	C-H stretch (aliphatic)
1732	C=O stretch (ester)
1375	C-H bend
1296, 1180, 1095	C-O stretch
760	C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Predicted Adduct
167.04695	[M+H] ⁺
184.07349	[M+NH ₄] ⁺
189.02889	[M+Na] ⁺
205.00283	[M+K] ⁺
149.03693	[M+H-H ₂ O] ⁺
165.03239	[M-H] ⁻
211.03787	[M+HCOO] ⁻
225.05352	[M+CH ₃ COO] ⁻

Note: This data is based on predicted values.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

A common method for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate is the asymmetric reduction of ethyl 4-chloroacetoacetate.^[2] Biocatalytic reductions using alcohol dehydrogenases (ADHs) are frequently employed to achieve high enantioselectivity.^[2]

Example Protocol: The synthesis can be performed using a recombinant *E. coli* expressing a suitable ADH and a co-factor regeneration system (e.g., glucose dehydrogenase). The reaction mixture typically contains ethyl 4-chloroacetoacetate, the biocatalyst, a co-substrate for regeneration (e.g., glucose), and a buffer system. The reaction is monitored for conversion, and the product is extracted using an organic solvent, followed by purification.^[2]

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **ethyl 4-chloro-3-hydroxybutanoate** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

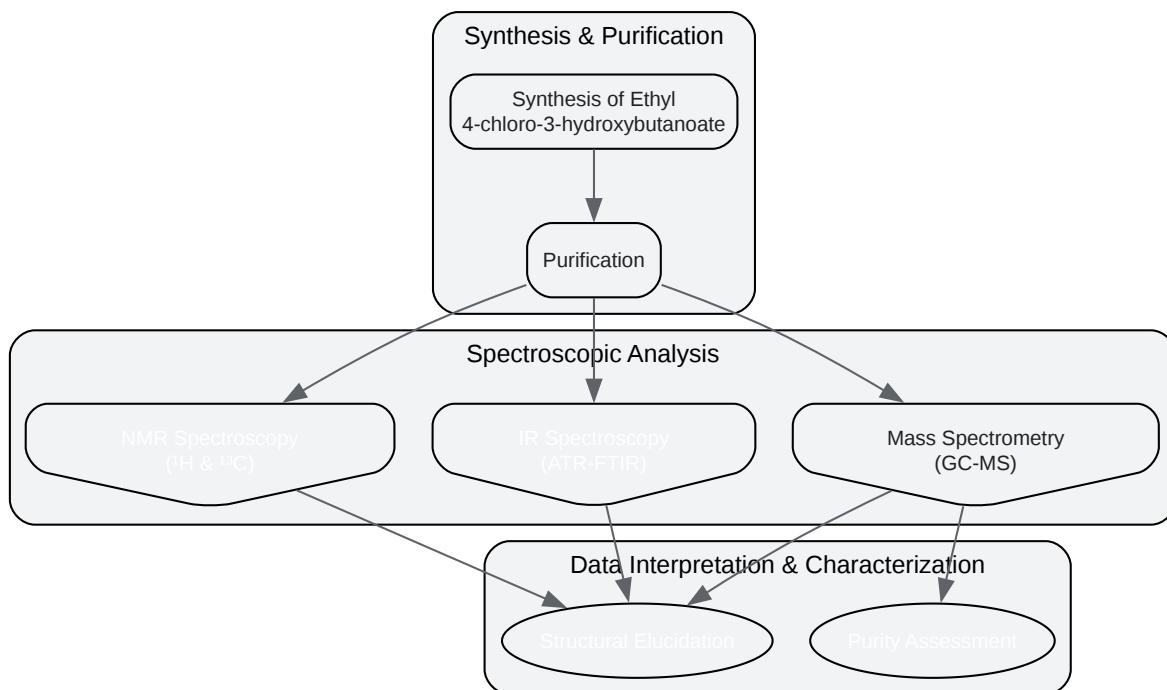
Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.

- ^1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence.

ATR-FTIR Spectroscopy

A small drop of neat **ethyl 4-chloro-3-hydroxybutanoate** is placed directly onto the diamond crystal of an ATR accessory. The spectrum is collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)


Sample Preparation: A dilute solution of **ethyl 4-chloro-3-hydroxybutanoate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions: An Agilent gas chromatograph coupled to a mass selective detector can be used.

- GC Column: A nonpolar or semi-polar capillary column (e.g., HP-5MS).
- Injector Temperature: 250 °C.
- Oven Program: A temperature gradient is used, for example, starting at 50 °C and ramping up to 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scanned from m/z 30 to 300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **ethyl 4-chloro-3-hydroxybutanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Ethyl 4-chloro-3-hydroxybutanoate (C₆H₁₁ClO₃) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-Chloro-3-hydroxybutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076548#spectroscopic-data-of-ethyl-4-chloro-3-hydroxybutanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com